Product packaging for 4-Bromo-2-(ethylsulfanyl)benzaldehyde(Cat. No.:CAS No. 1342646-67-6)

4-Bromo-2-(ethylsulfanyl)benzaldehyde

Cat. No.: B1374158
CAS No.: 1342646-67-6
M. Wt: 245.14 g/mol
InChI Key: RVDIOIZTWJEBFD-UHFFFAOYSA-N
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Description

4-Bromo-2-(ethylsulfanyl)benzaldehyde (CAS 1342646-67-6) is a high-purity organic compound with a molecular formula of C9H9BrOS and a molecular weight of 245.13 g/mol . This benzaldehyde derivative is characterized by a bromine substituent at the para-position and an ethylsulfanyl group at the ortho-position of the benzene ring, making it a valuable building block in organic synthesis and materials science research. Substituted benzaldehydes are widely recognized as key precursors in the pharmaceutical and plastics industries, particularly for synthesizing Schiff bases and chalcones, which are known to possess anti-bacterial, anti-tumor, and anti-inflammatory properties . The compound's distinct structure, featuring both halogen and sulfur-based functional groups, allows for versatile reactivity in metal-catalyzed cross-coupling reactions and facilitates studies on the conformational and electronic effects of substituents on the benzaldehyde core . It is supplied with a minimum purity of 95% . Handle with appropriate precautions: this product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrOS B1374158 4-Bromo-2-(ethylsulfanyl)benzaldehyde CAS No. 1342646-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDIOIZTWJEBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Bromo 2 Ethylsulfanyl Benzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group in 4-Bromo-2-(ethylsulfanyl)benzaldehyde is a versatile functional handle that readily undergoes a variety of transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and is thus susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of a wide range of derivatives.

Aromatic aldehydes, such as this compound, react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild, acid-catalyzed conditions, where the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reaction of 4-(methylthio)benzaldehyde (B43086) with various amines has been shown to produce Schiff bases in good yields (68-82%) when refluxed in methanol (B129727). growingscience.com It is anticipated that this compound would react similarly with primary amines to yield the corresponding N-substituted imines.

A plausible reaction scheme is the condensation with a primary amine (R-NH₂), leading to the formation of the corresponding Schiff base.

Interactive Data Table: Synthesis of Schiff Bases from Substituted Benzaldehydes

Benzaldehyde (B42025) DerivativeAmineProduct (Schiff Base)Yield (%)
4-(methylthio)benzaldehydeVarious primary aminesN-(4-(methylthio)benzylidene)amines68-82
4-bromo-2-methylaniline2-hydroxy-5-methylbenzaldehyde(Z)-2-(((4-bromo-2-methylphenyl)imino)methyl)-4-methylphenol-

In a similar fashion to imine formation, this compound is expected to react with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives to form oximes and hydrazones, respectively. These reactions are also typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The formation of oximes from various benzaldehyde derivatives with hydroxylamine hydrochloride often proceeds with high yields. growingscience.com Likewise, hydrazone formation is a well-established reaction for aromatic aldehydes. growingscience.com

Interactive Data Table: Formation of Oximes and Hydrazones from Benzaldehyde Derivatives

Starting AldehydeReagentProduct Type
BenzaldehydeHydroxylamine hydrochlorideBenzaldehyde oxime
4-Bromobenzaldehyde (B125591)Hydrazine4-Bromobenzaldehyde hydrazone

Reduction Reactions to Aromatic Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (4-Bromo-2-(ethylsulfanyl)phenyl)methanol. This transformation can be achieved using various reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones. The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective. Photocatalytic methods for the reduction of brominated benzaldehydes have also been reported. researchgate.net

Interactive Data Table: Reduction of Substituted Benzaldehydes

Starting MaterialReducing AgentProduct
4-(bromomethyl)benzonitrileDIBAL-H4-(bromomethyl)benzaldehyde
4-bromo-benzaldehydePDI photocatalystBenzaldehyde

Oxidation Reactions to Carboxylic Acids

Oxidation of the aldehyde functionality in this compound leads to the formation of the corresponding carboxylic acid, 4-Bromo-2-(ethylsulfanyl)benzoic acid. A variety of oxidizing agents can be employed for this purpose. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Another effective reagent is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can selectively oxidize aldehydes to carboxylic acids in the presence of a catalyst. orgsyn.org

Interactive Data Table: Oxidation of Brominated Benzaldehydes

Starting MaterialOxidizing AgentProductYield (%)
4-Bromobenzyl alcoholOxone4-Bromobenzoic acid86-90

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The presence of the aldehyde group, being moderately deactivating, and the ortho-(ethylsulfanyl) group, being electron-donating, can influence the reactivity of the C-Br bond.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For aryl bromides like this compound, several important coupling reactions are conceivable:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position of the benzene (B151609) ring. The Suzuki-Miyaura coupling is widely used for its mild reaction conditions and functional group tolerance. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method for vinylation at the 4-position. organic-chemistry.orgnih.govnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This would lead to the synthesis of 4-amino-2-(ethylsulfanyl)benzaldehyde derivatives. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govacsgcipr.org

The reactivity of the bromine atom in 4-bromo-2,5-dimethoxybenzaldehyde (B105343) in nucleophilic aromatic substitution with thiols has been demonstrated, suggesting that the bromine in this compound could also be susceptible to displacement by strong nucleophiles under certain conditions. designer-drug.com

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseBiaryl
HeckAlkenePd(OAc)₂ / PPh₃ / BaseSubstituted alkene
Buchwald-HartwigAminePd₂(dba)₃ / Phosphine ligand / BaseAryl amine

Nucleophilic Aromatic Substitution (SnAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction generally proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. nih.gov These EWGs are necessary to stabilize the intermediate negative charge that develops in the ring (a Meisenheimer complex) during the nucleophilic attack. nih.govorganic-chemistry.org

In the case of this compound, the aldehyde group (-CHO) is a moderately strong electron-withdrawing group. However, it is positioned meta to the bromine atom. This meta-positioning prevents the aldehyde from stabilizing the Meisenheimer complex through resonance, thereby significantly deactivating the ring towards a classical SNAr reaction. nih.gov The ethylsulfanyl group at the ortho position is generally considered a weak activating group for electrophilic substitution and does not provide the necessary activation for nucleophilic substitution. Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is not a favored reaction pathway for this molecule. Alternative pathways, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. nih.gov For this compound, this reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. While specific studies on this exact molecule are not prevalent, extensive research on analogous compounds like 4-bromobenzaldehyde demonstrates the feasibility and typical conditions for such transformations. organic-chemistry.orgchemrxiv.org The reaction is generally robust and tolerant of the aldehyde and thioether functionalities.

A typical catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.3)PPh₃ (0.9)Na₂CO₃1-Propanol/H₂OReflux>95
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8060-75
ortho-BromoanilinesVarious boronic estersCataCXium A palladacycle (10)-K₃PO₄2-MeTHF/H₂O7591

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction allows for the introduction of an alkynyl moiety at the 4-position of the benzaldehyde ring, replacing the bromine atom. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org Modern protocols have also been developed that are copper-free, which can be advantageous in synthesizing molecules for applications where copper contamination is a concern, such as in electronics or pharmaceuticals. researchgate.net The aldehyde and thioether groups are generally compatible with the mild conditions of the Sonogashira reaction.

Interactive Data Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides
Aryl BromideAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
General Aryl BromideTerminal AlkynePd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N or PiperidineTHF or DMFRT to 100
Challenging Aryl BromidesTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (5)None (Copper-free)TMPDMSORT
BromoisoxazolinesTerminal AlkyneNone (Palladium-free)CuBrBathophenanthrolineN/AN/A

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. Applying this to this compound would allow for the synthesis of various styrenyl derivatives by reacting it with alkenes like styrene (B11656) or acrylates. The reaction typically results in the formation of the trans-alkene product. The aldehyde and thioether functional groups are generally well-tolerated under Heck conditions.

The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

Interactive Data Table: Representative Conditions for Heck Coupling of Aryl Bromides
Aryl BromideAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
4-BromoacetophenoneStyrenePd(OAc)₂ (1)Tetrahydropyrimidinium salt (2)K₂CO₃DMF/H₂O80
4-BromobenzaldehydeStyrenePd(OAc)₂PPh₃Et₃N[hmim]Br (Ionic Liquid)150 (MW)
Aryl Bromidesn-Butyl AcrylatePd(OAc)₂Phosphine-Imidazolium SaltCs₂CO₃Dioxane120

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organohalide into an organometallic reagent. For this compound, this typically involves reacting the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange is very rapid, replacing the bromine atom with lithium to form an aryllithium species.

A significant challenge in performing this reaction on this compound is the presence of the electrophilic aldehyde group. The newly formed aryllithium is a potent nucleophile and can readily attack the aldehyde of another molecule if not controlled. To circumvent this, the reaction must be carried out at very low temperatures (typically -78 °C to -100 °C). At these temperatures, the rate of the metal-halogen exchange is often much faster than the rate of nucleophilic addition to the aldehyde, allowing for the selective formation of the desired aryllithium intermediate. This intermediate can then be trapped by adding an external electrophile to form a new derivative.

Alternatively, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, can be employed to facilitate the exchange under less cryogenic conditions while minimizing side reactions.

Reactivity of the Ethylsulfanyl Group

The ethylsulfanyl group (-S-CH₂CH₃) is a thioether functionality. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, but its most common and synthetically useful reaction in this context is oxidation. Aryl thioethers can be selectively oxidized to form the corresponding sulfoxides and, upon further oxidation, sulfones. This transformation significantly alters the electronic properties of the substituent, turning it from a weak π-donor into a strong electron-withdrawing group.

Oxidation to Sulfoxide (B87167) : Controlled oxidation using one equivalent of an oxidizing agent can selectively convert the thioether to a sulfoxide. A variety of reagents are effective for this transformation, including hydrogen peroxide (H₂O₂) often in the presence of an acid or metal catalyst. chemrxiv.org Mild and selective "green" methods using H₂O₂ in acetic acid have been developed to achieve high yields without over-oxidation. chemrxiv.org

Oxidation to Sulfone : Using stronger oxidizing agents or a stoichiometric excess of the oxidant leads to the formation of the corresponding sulfone. Reagents such as excess hydrogen peroxide with a catalyst (e.g., sodium tungstate), or urea-hydrogen peroxide with phthalic anhydride, can efficiently drive the reaction to the sulfone stage. organic-chemistry.org

This ability to modulate the oxidation state of the sulfur atom provides a powerful tool for tuning the electronic properties of the aromatic ring for subsequent synthetic steps or for tailoring the properties of the final molecule.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the ethylsulfanyl group of this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in organic synthesis. The selective oxidation of sulfides is a well-established transformation, and the outcome can typically be controlled by the choice of oxidant and reaction conditions. jchemrev.comrsc.org

The partial oxidation to the sulfoxide, 4-bromo-2-(ethylsulfinyl)benzaldehyde, can be achieved using mild oxidizing agents. A common and environmentally friendly reagent for this purpose is hydrogen peroxide (H₂O₂). researchgate.netorganic-chemistry.org The reaction can often be performed with catalytic amounts of reagents like scandium(III) triflate or under metal-free conditions. organic-chemistry.org For a high degree of chemoselectivity, reagents such as N-fluorobenzenesulfonimide (NFSI) can be employed, where adjusting the stoichiometry of the oxidant allows for precise control over the oxidation state. rsc.org

Further oxidation to the sulfone, 4-bromo-2-(ethylsulfonyl)benzaldehyde, requires stronger oxidizing conditions or a higher stoichiometry of the oxidant. Reagents like permanganate or an excess of hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate, are effective for converting sulfides directly to sulfones. researchgate.netorganic-chemistry.org The choice of catalyst and solvent system is crucial to ensure the reaction goes to completion without affecting the aldehyde or bromo functionalities. researchgate.net

The table below summarizes the expected oxidation products and the common reagents used for these transformations.

Starting MaterialProductIUPAC Name of ProductTypical Reagents
This compound4-Bromo-2-(ethylsulfinyl)benzaldehyde4-Bromo-2-(ethylsulfinyl)benzaldehydeH₂O₂, Sc(OTf)₃, NFSI (controlled stoichiometry)
This compound4-Bromo-2-(ethylsulfonyl)benzaldehyde4-Bromo-2-(ethylsulfonyl)benzaldehydeExcess H₂O₂ with Na₂WO₄, KMnO₄

Alkylation and Further Functionalization

Beyond oxidation, this compound is a substrate for various other functionalizations, primarily involving the aldehyde group and the carbon-bromine bond. While direct alkylation of the aromatic ring is challenging due to the presence of the deactivating aldehyde group, regioselective alkylation is a known strategy for similarly substituted phenols, suggesting that derivatization is feasible. nih.gov

The aldehyde functional group is a versatile handle for chain extension and building molecular complexity. It can readily participate in classic carbonyl chemistry reactions, including:

Wittig Reaction: To form alkenes.

Knoevenagel Condensation: To create α,β-unsaturated systems.

Reductive Amination: To synthesize secondary and tertiary amines.

Grignard and Organolithium Additions: To generate secondary alcohols.

The bromine atom on the aromatic ring is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. Examples of such transformations include:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Heck Coupling: To introduce alkenyl groups.

Sonogashira Coupling: To install terminal alkynes.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions provide powerful tools for elaborating the core structure of this compound, enabling the synthesis of a diverse library of derivatives.

The following table outlines potential functionalization pathways for the molecule.

Reaction TypeFunctional GroupReagent ClassProduct Class
Knoevenagel CondensationAldehydeActive Methylene (B1212753) Compoundsα,β-Unsaturated Aldehydes
Wittig ReactionAldehydePhosphonium YlidesAlkenes
Suzuki CouplingBromoAryl/Alkyl Boronic AcidsBiaryls/Alkylarenes
Sonogashira CouplingBromoTerminal AlkynesAryl Alkynes

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Aromatic aldehydes are cornerstone reactants in many named MCRs, making this compound an excellent candidate for these convergent synthetic strategies. researchgate.net

Development of Novel Heterocyclic Scaffolds

The use of this compound in MCRs provides a direct route to novel heterocyclic scaffolds bearing the unique 4-bromo-2-(ethylsulfanyl)phenyl substituent. This moiety can be strategically incorporated into a variety of biologically relevant ring systems. nih.gov

For instance, in the Hantzsch dihydropyridine (B1217469) synthesis , this compound can react with a β-ketoester and ammonia (B1221849) to produce 1,4-dihydropyridine (B1200194) derivatives. nih.gov Similarly, the Biginelli reaction would involve the condensation of the aldehyde with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones or thiones. Another powerful MCR is the Doebner reaction , which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Employing this compound in these reactions allows for the direct installation of its substituted phenyl ring onto the resulting heterocyclic core, creating complex and novel molecular architectures in a single step. rsc.org

The table below illustrates potential heterocyclic products from MCRs involving this compound.

MCR NameOther ReactantsResulting Heterocyclic Scaffold
Hantzsch ReactionEthyl Acetoacetate, Ammonia1,4-Dihydropyridine
Biginelli ReactionEthyl Acetoacetate, UreaDihydropyrimidinone
Doebner ReactionAniline, Pyruvic AcidQuinoline

Convergent Synthetic Pathways

The application of MCRs featuring this compound exemplifies a convergent synthetic pathway. Unlike linear synthesis, which involves a stepwise sequence of reactions often requiring purification of intermediates, a convergent approach brings together multiple, separately prepared fragments in the final stages of a synthesis. MCRs are the epitome of this strategy, combining three or more starting materials in one pot. nih.gov

By using this compound as the aldehyde component, complex molecules are assembled efficiently. This strategy minimizes the number of synthetic steps, reduces waste, and saves time and resources. The final product inherently incorporates the 4-bromo-2-(ethylsulfanyl)phenyl fragment, along with elements from all other reactants, leading to a significant increase in molecular complexity in a single transformation. This approach is highly advantageous for creating libraries of compounds for drug discovery and materials science, where the bromine atom can serve as a handle for further diversification.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethylsulfanyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-Bromo-2-(ethylsulfanyl)benzaldehyde structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic, aldehydic, and aliphatic regions. The aldehydic proton (-CHO) is expected to appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 10.0 ppm, due to the strong electron-withdrawing nature of the carbonyl oxygen.

The aromatic region is defined by three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents: the electron-withdrawing bromo and aldehyde groups and the electron-donating ethylsulfanyl group. This substitution pattern (1,2,4-) results in a complex splitting pattern, often an ABC system, which can be resolved to assign each proton.

The ethyl group (-S-CH₂-CH₃) gives rise to two signals in the aliphatic region. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~10.1Singlet (s)N/A
Ar-H~7.6-7.8Multiplet (m)-
Ar-H~7.4-7.6Multiplet (m)-
Ar-H~7.2-7.4Multiplet (m)-
-S-CH₂-~2.9Quartet (q)~7.4
-CH₃~1.3Triplet (t)~7.4

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, nine distinct signals are expected: one for the aldehyde carbonyl, six for the aromatic ring carbons, and two for the ethyl group carbons.

The aldehyde carbonyl carbon is the most deshielded, appearing at approximately δ 191.0 ppm. rsc.org The aromatic carbons exhibit a range of chemical shifts based on their position relative to the substituents. The carbon atom bonded to the bromine (C-4) is shielded relative to an unsubstituted carbon, while the carbons bonded to the electron-withdrawing aldehyde (C-1) and the sulfur atom (C-2) are significantly influenced. The two carbons of the ethyl group appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO~191
Ar-C (C-1)~135
Ar-C (C-2)~142
Ar-C (C-3)~128
Ar-C (C-4)~125
Ar-C (C-5)~132
Ar-C (C-6)~129
-S-CH₂-~28
-CH₃~15

Two-dimensional NMR techniques are indispensable for the definitive assignment of complex ¹H and ¹³C NMR spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). It would definitively link the proton signals for the ethyl group and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations would include the aldehyde proton showing a cross-peak to the C-1 and C-2 aromatic carbons, and the methylene protons of the ethyl group correlating to the C-2 aromatic carbon. These correlations provide unequivocal confirmation of the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1700 cm⁻¹. orientjchem.org Other key diagnostic peaks include a pair of weak bands around 2850-2750 cm⁻¹ for the aldehyde C-H stretch. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The C-S and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers. bohrium.comresearchgate.net

Raman spectroscopy provides complementary data, often being more sensitive to non-polar, symmetric vibrations. It can be particularly useful for identifying the C-S bond and skeletal vibrations of the aromatic ring.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2870Medium
Aldehyde C-H Stretch2850 - 2750 (often two bands)Weak
Aldehyde C=O Stretch1710 - 1690Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-S Stretch750 - 600Weak to Medium
C-Br Stretch650 - 550Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization.

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The most critical feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, M⁺˙ and (M+2)⁺˙, which is a definitive indicator of the presence of a single bromine atom. libretexts.org

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺ and the loss of the entire formyl group (•CHO) to give [M-29]⁺. docbrown.info Further fragmentation can occur at the ethylsulfanyl side chain, including the loss of an ethyl radical (•C₂H₅) or cleavage of the C-S bond.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Proposed Fragment Identity
244246[M]⁺˙ (Molecular Ion)
243245[M-H]⁺
215217[M-C₂H₅]⁺
183185[M-SCH₂CH₃]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the analysis of moderately polar, thermally labile molecules. In the context of this compound, ESI-MS would be employed to determine the accurate molecular weight and to study its fragmentation patterns, providing vital clues about its structure.

In a typical positive ion mode ESI-MS analysis, the molecule would be expected to form a protonated molecular ion, [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern would be observed for this ion, with two peaks of nearly equal intensity separated by 2 mass-to-charge (m/z) units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal the compound's fragmentation pathways. While specific experimental data for this compound is not publicly available, analysis of the structurally similar compound 4-(Methylthio)benzaldehyde (B43086) provides insight into expected cleavages. massbank.jp Fragmentation would likely be initiated by the cleavage of the ethylsulfanyl group.

Key predicted fragmentation pathways include:

Loss of the ethyl group (-CH₂CH₃): A common fragmentation for ethyl thioethers, leading to a prominent fragment ion.

Loss of ethene (-C₂H₄): Through a rearrangement mechanism, resulting in a thiol-substituted fragment.

Cleavage of the C-S bond: Resulting in fragments corresponding to the brominated benzaldehyde (B42025) cation or the ethylsulfanyl radical cation.

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound ([C₉H₉BrOS+H]⁺)
Precursor Ion (m/z)Proposed Fragment IonNeutral LossProposed Structure of Fragment
245/247[M+H-C₂H₄]⁺Ethene (28 Da)4-Bromo-2-mercaptobenzaldehyde ion
245/247[M+H-C₂H₅]⁺Ethyl radical (29 Da)4-Bromo-2-(methylthio)phenyl cation
245/247[M+H-SCH₂CH₃]⁺Ethylthio radical (61 Da)4-Bromobenzaldehyde (B125591) cation

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound.

The primary applications of GC-MS in the context of this compound include:

Purity Assessment: GC-MS is highly effective for determining the purity of a synthesized batch. The gas chromatogram can separate the main compound from starting materials, by-products, or solvent residues. The relative peak areas provide a semi-quantitative measure of purity. orientjchem.orgresearchgate.net

Identification of Isomers and By-products: During the synthesis of this compound, various isomers or related by-products may form. GC provides the resolution to separate these closely related structures, and the mass spectrum for each peak allows for their individual identification.

Reaction Monitoring: The progress of the synthesis can be monitored by taking small aliquots from the reaction mixture and analyzing them by GC-MS. This allows chemists to determine the optimal reaction time and conditions by observing the consumption of reactants and the formation of the desired product.

Structural Confirmation: The mass spectrum generated by electron ionization (EI) in GC-MS provides a unique fragmentation pattern, or "fingerprint," for the molecule. For benzaldehyde derivatives, characteristic fragments often include the loss of the formyl radical (-CHO) and cleavage of substituents from the aromatic ring. nist.gov The presence of a bromine atom would be confirmed by the characteristic isotopic pattern in bromine-containing fragments. nih.gov

Table 2: GC-MS Applications for this compound Analysis
ApplicationInformation ObtainedTypical Observation
Purity AnalysisPercentage purity of the compoundA major peak for the target compound with minor peaks for impurities. orientjchem.org
Reaction MonitoringConversion of reactants to product over timeDecrease in reactant peaks and increase in the product peak.
Impurity ProfilingStructure of minor components in the sampleMass spectra of minor peaks are used to identify synthetic by-products.
Confirmation of IdentityFragmentation pattern for structural verificationMolecular ion peak and characteristic fragment ions (e.g., [M-Br]⁺, [M-CHO]⁺). nist.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable analytical method for the unambiguous determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can deduce the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique provides the definitive solid-state structure of compounds like this compound, assuming a suitable single crystal can be grown.

Single Crystal X-ray Diffraction Studies

For a definitive molecular structure, single-crystal X-ray diffraction is the gold standard. This technique involves mounting a small, high-quality single crystal (typically <1 mm in size) in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the positions and intensities of the diffracted beams are recorded.

This data allows for the calculation of the electron density map of the crystal's unit cell, which is the basic repeating structural unit. From this map, the positions of the individual atoms can be determined, and a complete molecular model can be built. mdpi.com While the specific crystal structure of this compound is not publicly documented, the analysis of its simpler analog, 4-bromobenzaldehyde, provides a clear example of the data obtained from such a study. researchgate.net A typical crystallographic study would report the unit cell parameters (dimensions and angles), the space group (describing the symmetry of the crystal), and the atomic coordinates.

Table 3: Representative Single Crystal X-ray Diffraction Data (based on 4-bromobenzaldehyde) researchgate.net
ParameterValueDescription
Chemical FormulaC₇H₅BrOThe elemental composition of the molecule.
Crystal SystemMonoclinicThe crystal lattice system defined by its symmetry.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a (Å)27.3992Unit cell dimension along the a-axis.
b (Å)3.9369Unit cell dimension along the b-axis.
c (Å)12.8006Unit cell dimension along the c-axis.
β (°)103.504Angle of the unit cell.
Volume (ų)1342.60Volume of the unit cell.
Z8Number of molecules in the unit cell.

Conformational Analysis in the Crystalline State

The results from single-crystal X-ray diffraction provide a static snapshot of the molecule's preferred conformation in the solid state. This includes the precise orientation of the substituent groups relative to the benzene ring. For this compound, the key conformational features would be the dihedral (torsion) angles describing the rotation of the aldehyde and ethylsulfanyl groups.

In related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, the aromatic rings and substituent groups are often twisted relative to one another to minimize steric hindrance and optimize intermolecular interactions. nih.gov For this compound, it is expected that the benzene ring itself would be largely planar. The aldehyde group (CHO) would likely be nearly co-planar with the ring to maximize conjugation. The orientation of the ethylsulfanyl group (-S-CH₂-CH₃) would be more flexible. The C(ring)-C(ring)-S-C(ethyl) and C(ring)-S-C(ethyl)-C(methyl) torsion angles would define its conformation.

Furthermore, the analysis of the crystal packing reveals how molecules arrange themselves in the lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In brominated compounds, halogen bonding (an interaction involving the electrophilic region of the bromine atom) can play a significant role in directing the crystal packing. The structure would also likely feature weak C-H···O hydrogen bonds involving the aldehyde oxygen, which help to stabilize the crystalline array. nih.gov

Table 4: Key Torsional Angles for Conformational Analysis
Atoms Defining the AngleDescriptionExpected Value Range (°)
C1-C2-C(aldehyde)-OOrientation of the aldehyde group relative to the ring~0 or ~180 (near co-planar)
C3-C2-S-C(ethyl)Orientation of the ethylsulfanyl group relative to the ringVariable, dependent on packing forces
C2-S-C(ethyl)-C(methyl)Conformation of the ethyl groupTypically gauche (~60°) or anti (~180°)

Computational Chemistry Investigations of 4 Bromo 2 Ethylsulfanyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of benzaldehyde (B42025), DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles, and to analyze vibrational frequencies. Such studies form the basis for further computational analysis.

A key aspect of DFT studies is the generation of Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. In a typical substituted benzaldehyde, electron-rich areas (often colored red) are found around electronegative atoms like the oxygen of the carbonyl group, indicating sites susceptible to electrophilic attack. Conversely, electron-poor regions (colored blue) are often located around hydrogen atoms, highlighting potential sites for nucleophilic interaction. For 4-Bromo-2-(ethylsulfanyl)benzaldehyde, the MEP would reveal the electronic influence of the bromo and ethylsulfanyl substituents on the aromatic ring and the aldehyde functional group.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A small HOMO-LUMO energy gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In computational studies of similar bromo-substituted aromatic compounds, the introduction of a bromine atom has been shown to influence the HOMO-LUMO gap. For this compound, the FMO analysis would precisely map the locations of the HOMO and LUMO. The HOMO is likely distributed over the electron-rich sulfur atom and the aromatic ring, while the LUMO may be concentrated on the electron-withdrawing aldehyde group and the carbon atoms of the benzene (B151609) ring.

The energies of these orbitals allow for the calculation of various global reactivity descriptors, as shown in the table below.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) -(I + A) / 2Describes the tendency of electrons to escape.
Electrophilicity Index (ω) μ2 / 2ηMeasures the propensity to accept electrons.

This interactive table outlines the key parameters derived from HOMO and LUMO energies, providing a framework for assessing the molecule's reactivity.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides deep insight into electronic structure, molecular mechanics and dynamics are better suited for exploring the physical movements and interactions of molecules over time, such as conformational changes and intermolecular associations.

Conformational Energy Landscape Exploration

Molecules with rotatable bonds, like the C-S bond of the ethylsulfanyl group in this compound, can exist in multiple spatial arrangements or conformations. Exploring the conformational energy landscape helps identify the most stable (lowest energy) conformers and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its properties and interactions. For the target molecule, simulations would reveal the preferred orientation of the ethylsulfanyl group relative to the aldehyde group and the aromatic ring, which is influenced by steric hindrance and subtle electronic interactions.

Intermolecular Interaction Studies

Computational studies can effectively model how a molecule interacts with other molecules, such as solvents or biological receptors. These interactions are driven by forces like hydrogen bonding and hydrophobic interactions. For halogenated aromatic compounds, specific non-covalent interactions like σ-hole and π-hole bonds can be significant. In this compound, the bromine atom can participate in halogen bonding (a type of σ-hole interaction), while the electron-rich aromatic ring can engage in π-stacking or π-hole interactions. Understanding these interactions is crucial for predicting the molecule's behavior in condensed phases and its potential for binding to other chemical species.

Theoretical Prediction of Reaction Pathways and Regioselectivity

Computational chemistry is an invaluable tool for predicting the outcomes of chemical reactions. By modeling the transition states of possible reaction pathways, chemists can determine which products are most likely to form. For benzaldehyde derivatives, a key area of study is their participation in cycloaddition reactions.

FMO theory is often applied to predict the regioselectivity of such reactions. For instance, in a Diels-Alder reaction, the reaction proceeds through the interaction of the HOMO of one component with the LUMO of the other. By analyzing the orbital coefficients on the atoms of this compound, it would be possible to predict how it would react as either a diene or a dienophile and at which specific atoms the new bonds would preferentially form. This predictive power allows for the rational design of synthetic routes and the explanation of experimentally observed product distributions.

Transition State Analysis

There is no available scientific literature detailing the transition state analysis of this compound. Such an analysis would typically involve computational methods to identify the high-energy structures that exist at the peak of the reaction energy profile for reactions involving this molecule.

Activation Energy Calculations

No published data exists for the activation energy calculations of reactions involving this compound. These calculations are crucial for understanding the kinetics and feasibility of chemical transformations and are often performed using quantum mechanical methods.

Computational Studies on Noncovalent Interactions

Specific computational studies focusing on the noncovalent interactions of this compound have not been reported. These studies would be valuable for understanding its crystal packing, solubility, and interactions with biological targets by examining forces such as hydrogen bonds, halogen bonds, and van der Waals forces.

Applications in Medicinal Chemistry Research Leveraging 4 Bromo 2 Ethylsulfanyl Benzaldehyde As a Synthon

Scaffold Design and Synthesis for Target-Oriented Research

In drug discovery, the core structure of a molecule, known as the scaffold, is crucial in determining its interaction with biological targets. The design and synthesis of novel scaffolds are therefore a cornerstone of medicinal chemistry.

Heterocyclic rings, cyclic compounds containing atoms of at least two different elements in their rings, are fundamental components of many pharmaceuticals. The aldehyde functionality of 4-Bromo-2-(ethylsulfanyl)benzaldehyde makes it a prime candidate for participating in cyclization reactions to form a variety of heterocyclic systems. For instance, it could theoretically react with binucleophilic reagents to yield heterocycles of varying ring sizes. However, specific studies detailing the synthesis of novel heterocyclic rings directly from this compound are not readily found in the current body of scientific literature.

Beyond the formation of single heterocyclic rings, synthons like this compound are often utilized in the construction of more elaborate and diverse molecular frameworks. The presence of the bromo group allows for its use in cross-coupling reactions, such as the Suzuki or Heck reactions, to append other molecular fragments. The ethylsulfanyl group can also be a site for further chemical modification. This multi-functional nature should, in principle, allow for the generation of a wide array of molecular architectures. Despite this potential, there is a lack of specific published research that demonstrates the use of this compound in the systematic construction of diverse molecular libraries for medicinal chemistry research.

Ligand Design for Biological System Probing

Ligands are molecules that bind to specific biological targets, such as proteins or nucleic acids, to elicit a particular response. The design and synthesis of novel ligands are critical for understanding and modulating biological processes.

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. The aldehyde group of this compound makes it an ideal starting material for the synthesis of Schiff base ligands. These ligands are of significant interest in medicinal chemistry due to their diverse biological activities. While the synthesis of Schiff bases from various substituted benzaldehydes is a well-established area of research, specific examples of Schiff base ligands derived solely from this compound and a systematic investigation of their properties are not extensively documented.

Schiff base ligands can coordinate with metal ions to form stable coordination complexes. These metal complexes often exhibit unique chemical and physical properties that make them valuable as research tools, for example, as probes in bio-imaging or as catalysts. The potential for Schiff bases derived from this compound to form such complexes is high. However, detailed studies on the synthesis, characterization, and application of coordination complexes specifically derived from this compound are currently absent from the scientific literature.

Contributions to Rational Drug Design Strategies

Rational drug design involves the targeted design and synthesis of new medications based on a deep understanding of the biological target. This approach often relies on the use of versatile building blocks that can be systematically modified to optimize the interaction of the resulting molecule with its target.

Theoretically, this compound could serve as a valuable scaffold in rational drug design. The three distinct functional groups offer multiple points for diversification, allowing medicinal chemists to fine-tune the steric and electronic properties of a lead compound to enhance its potency and selectivity. Nevertheless, there are no specific examples in the reviewed literature that showcase the application of this compound as a foundational element in a rational drug design campaign that has led to the development of a clinical candidate or a widely used research probe.

Applications in Materials Science Research Utilizing 4 Bromo 2 Ethylsulfanyl Benzaldehyde Building Blocks

Precursors for Functional Organic Materials

There is no specific information available detailing the role of 4-Bromo-2-(ethylsulfanyl)benzaldehyde as a precursor for functional organic materials.

Building Blocks for Conjugated Systems

No research was found that utilizes This compound as a building block for creating conjugated systems. The design and synthesis of π-conjugated systems are significant areas of materials chemistry nih.govrsc.org, but the specific contribution of this compound is not documented.

Development of Molecular Recognition Materials

There is no available research that describes the use of This compound in the development of molecular recognition materials.

Synthesis of Molecularly Imprinted Polymers (MIPs) for Chemical Sensing

While molecular imprinting is a well-established technique for creating synthetic receptors with high selectivity for target molecules jhuapl.edunih.govmdpi.com, the literature does not specify the use of This compound as a functional monomer, template, or precursor in the synthesis of Molecularly Imprinted Polymers (MIPs) for chemical sensing applications. General principles of MIP synthesis involve the polymerization of functional monomers and cross-linkers around a template molecule to create specific recognition sites researchgate.netmdpi.com, but no studies have been identified that apply this to the specified compound.

Incorporation into Optoelectronic Materials Research

No published research could be located that discusses the incorporation of This compound into optoelectronic materials. Research in this field often involves compounds with specific electronic and photophysical properties, but the characteristics of materials derived from this particular benzaldehyde (B42025) derivative have not been reported in the context of optoelectronics.

Catalysis Research Involving 4 Bromo 2 Ethylsulfanyl Benzaldehyde and Its Derivatives

Design and Synthesis of Catalytic Ligands

The aldehyde functionality of 4-Bromo-2-(ethylsulfanyl)benzaldehyde serves as a key reactive handle for synthesizing a broad range of ligands, particularly Schiff base ligands. These ligands are renowned for their ability to coordinate with various metal centers, forming stable complexes that can catalyze a multitude of organic reactions.

Chiral Ligands for Asymmetric Catalysis

The synthesis of new ligands is a critical step in developing metal complexes for asymmetric catalysis, where minor changes to the ligand's structure can significantly impact catalyst efficiency and enantioselectivity. nih.gov Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a "privileged ligand" class due to their straightforward preparation and versatility. researchgate.net

Derivatives of this compound can be synthesized into chiral Schiff base ligands by reacting the aldehyde group with a chiral amine. For example, substituted benzaldehydes are commonly reacted with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to produce chiral Schiff base ligands. nih.gov In a typical synthesis, the substituted benzaldehyde (B42025) is dissolved in ethanol (B145695), and an ethanol solution of the chiral diamine is added. The mixture is then refluxed for several hours, after which the chiral ligand is isolated. nih.govresearchgate.net The electronic and steric properties imparted by the bromo and ethylsulfanyl groups on the benzaldehyde backbone can influence the stereochemical outcome of the catalyzed reactions.

Ligands for Transition Metal Catalysis

Beyond asymmetric catalysis, ligands derived from this compound are valuable in broader transition metal catalysis. The imine (-C=N-) group of Schiff base derivatives readily coordinates with transition metals like palladium, copper, and nickel. edu.krd The stability and reactivity of these metal complexes are influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom and the electronic contribution of the ethylsulfanyl group can modulate the electron density at the metal center, thereby tuning its catalytic activity.

These ligands can support a variety of transition metal-catalyzed reactions, including cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org The specific architecture of the ligand, dictated by the parent aldehyde, plays a crucial role in the stability and efficacy of the resulting catalyst. rsc.org

Application as a Substrate in Novel Catalytic Transformations

The presence of an aromatic bromine atom makes this compound and its derivatives excellent substrates for transition metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions are powerful tools in organic synthesis for constructing complex molecular architectures.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly relevant. nih.govnobelprize.org In these transformations, the carbon-bromine bond is activated by a palladium(0) catalyst, allowing for the formation of a new carbon-carbon bond.

A notable example involves the Suzuki-Miyaura cross-coupling of related bromo-aldehyde derivatives. Research has demonstrated that compounds like 4-bromobenzaldehyde (B125591) can be efficiently coupled with various arylboronic acids using a palladium catalyst. researchgate.net Similarly, imine derivatives of brominated aldehydes have been successfully used as substrates in Suzuki reactions to synthesize more complex, substituted products. nih.gov This highlights the potential of this compound to serve as a building block for creating diverse molecular structures. The reaction typically involves a palladium source, a base, and a suitable solvent system. organic-chemistry.orgnih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-Aromatic Substrate.
ParameterConditionReference
CatalystPd(PPh₃)₄ nih.gov
BaseK₃PO₄ nih.gov
SolventToluene/H₂O organic-chemistry.org
Temperature90 °C nih.gov
ReactantsBromo-aromatic, Arylboronic acid researchgate.net

Investigation of Heterogeneous Catalysis Using Compound-Derived Materials

The field of heterogeneous catalysis seeks to develop robust, reusable catalysts to improve the sustainability of chemical processes. Materials derived from this compound can be envisioned for creating novel heterogeneous catalysts, particularly through incorporation into metal-organic frameworks (MOFs) or onto solid supports.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sci-hub.st The aldehyde group of this compound could be modified to a carboxylate or other suitable linker group, allowing it to be integrated into a MOF structure. The resulting MOF would feature pores decorated with the bromo and ethylsulfanyl functionalities, potentially creating unique active sites for catalysis.

Alternatively, the compound can be used as a substrate in reactions catalyzed by heterogeneous materials. For instance, MOFs have been successfully employed as efficient heterogeneous catalysts for the acetalization of benzaldehyde. nih.govacs.org In these systems, the porous structure and Lewis acidic sites of the MOF facilitate the reaction. nih.govbohrium.com Lanthanide-based MOFs, for example, have demonstrated high yields in the acetalization of benzaldehyde with methanol (B129727). nih.gov This indicates that this compound could be a suitable substrate for similar MOF-catalyzed transformations.

Table 2: Performance of Lanthanide-Based MOFs in the Heterogeneous Catalysis of Benzaldehyde Acetalization. nih.gov
Catalyst (Ln-Ox MOF)Benzaldehyde Conversion Yield (%)
Tb-Ox90 ± 2
Eu-Ox85 ± 2
Gd-Ox84 ± 2
Nd-Ox78 ± 1
Pr-Ox75 ± 1
Dy-Ox74 ± 1
Er-Ox70 ± 2
Ho-Ox68 ± 2

Furthermore, MOFs can be used as precursors to derive porous carbon materials embedded with metal nanoparticles, which are effective heterogeneous catalysts for various organic reactions, including oxidation and reduction. sci-hub.stmdpi.com The specific functionalities of this compound could be harnessed in the design of such advanced catalytic materials.

Q & A

Q. Key Considerations :

  • Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield.
  • Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:
Spectroscopic Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns and functional groups. For example:
    • Aldehyde proton : δ ~10.2 ppm (singlet).
    • Ethylsulfanyl group : δ 1.3–1.5 ppm (triplet, CH₃), 2.8–3.1 ppm (quartet, SCH₂) .
  • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z: 245.0 for C₉H₉BrOS) .

Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP) resolves bond lengths and angles .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer :
DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) hybrid functional to minimize energy .

Electronic Properties : Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges to predict nucleophilic/electrophilic sites .

Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions .

Q. Example Findings :

  • HOMO-LUMO Gap : ~4.5 eV (indicative of moderate reactivity).
  • Charge Distribution : Negative charge localized on sulfur and aldehyde oxygen .

Q. Challenges :

  • Exact exchange terms (e.g., in B3LYP) are critical for accuracy in halogenated systems .

Advanced: How do solvent effects influence the regioselectivity of reactions involving this compound?

Methodological Answer :
Experimental Design :

  • Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents in cross-coupling reactions.
  • Case Study : In DMF, higher polarity stabilizes transition states, favoring Suzuki-Miyaura coupling at the bromine site (yield: 85%). In toluene, competing thioether oxidation reduces yield to 55% .

Q. Mechanistic Insight :

  • Solvent polarity modulates charge separation in intermediates, altering activation barriers.

Advanced: How can contradictory NMR data for derivatives of this compound be resolved?

Methodological Answer :
Diagnostic Steps :

Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.

COSY/NOESY : Confirm coupling networks and spatial proximity of protons .

Isotopic Labeling : Use deuterated solvents to eliminate exchange broadening.

Example : Aromatic protons may show unexpected splitting due to hindered rotation of the ethylsulfanyl group. Assigning peaks via 2D NMR resolves ambiguity .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer :
Key Roles :

  • Building Block : For pharmaceuticals (e.g., kinase inhibitors) via Suzuki coupling or reductive amination .
  • Ligand Precursor : Modify metal complexes (e.g., Pd catalysts) by coordinating through sulfur or aldehyde groups .

Q. Example Reaction :

  • Reductive Amination : React with primary amines (e.g., benzylamine) to form Schiff bases, followed by NaBH₄ reduction .

Advanced: What strategies improve catalytic efficiency in cross-coupling reactions using this compound?

Methodological Answer :
Catalyst Optimization :

  • Ligand Design : Bulky phosphines (e.g., SPhos) enhance Pd-catalyzed coupling by reducing steric hindrance .
  • Additives : KI (1 equiv) accelerates oxidative addition in Suzuki reactions .

Q. Findings :

  • Red Shift : Ethylsulfanyl group increases conjugation, shifting λmax from 280 nm (parent) to 310 nm .
  • Fluorescence Quenching : Sulfur's lone pairs enhance intersystem crossing, reducing quantum yield.

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer :
Safety Measures :

  • PPE : Wear nitrile gloves and goggles; use in a fume hood.
  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.
  • Waste Disposal : Neutralize with NaHCO₃ before incineration .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer :
Crystallography Protocol :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .

Validation : Check R-factors (<5%) and electron density maps for omitted regions .

Example : A crystal structure reveals a dihedral angle of 85° between the aldehyde and ethylsulfanyl group, confirming steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.